Sulfobutylether-beta-Cyclodextrin

Catalog No.
S544149
CAS No.
182410-00-0
M.F
C46H77NaO37S
M. Wt
1277.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfobutylether-beta-Cyclodextrin

CAS Number

182410-00-0

Product Name

Sulfobutylether-beta-Cyclodextrin

IUPAC Name

sodium 4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate

Molecular Formula

C46H77NaO37S

Molecular Weight

1277.1 g/mol

InChI

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1

InChI Key

VPQMUOFXELQOMM-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts.

Canonical SMILES

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+]

Isomeric SMILES

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

The exact mass of the compound SBE-β-CD is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulfobutylether-beta-Cyclodextrin (SBE-β-CD), CAS 182410-00-0, is an anionic, chemically modified cyclic oligosaccharide engineered to overcome the significant limitations of its parent compound, native β-cyclodextrin. The primary procurement drivers for SBE-β-CD are its exceptionally high aqueous solubility—over 50 times greater than that of β-cyclodextrin—and its demonstrated safety profile, particularly its low potential for hemolysis and nephrotoxicity, which makes it suitable for parenteral (injectable) drug formulations. It functions as a highly effective solubilizing agent and stabilizer by forming non-covalent inclusion complexes with poorly water-soluble active pharmaceutical ingredients (APIs).

Substituting Sulfobutylether-beta-Cyclodextrin (SBE-β-CD) with its parent compound (β-CD) or other derivatives like Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) is a critical formulation risk. Native β-CD is unsuitable for many parenteral applications due to low aqueous solubility (~1.85 g/100 mL) and significant hemolytic and nephrotoxic potential. While HP-β-CD offers improved solubility and a better safety profile than native β-CD, direct substitution for SBE-β-CD is not recommended. SBE-β-CD exhibits distinct, quantitatively lower hemolytic activity compared to HP-β-CD, a critical differentiator for intravenous formulations. Furthermore, the anionic nature of SBE-β-CD provides unique binding characteristics, particularly for cationic drugs, which can lead to different solubilization efficiencies and stability profiles compared to the non-ionic HP-β-CD. Such differences in safety and API interaction mean that substitution can compromise the stability, safety, and efficacy of the final formulation.

Superior Aqueous Solubility for Concentrated Formulations

The sulfobutyl ether modification dramatically enhances water solubility compared to the parent molecule. SBE-β-CD exhibits a solubility of >70 g/100 mL in water at 25°C, whereas the parent β-cyclodextrin is limited to approximately 1.85 g/100 mL. [cite: REFS-1] This represents a greater than 37-fold increase in solubility.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>70 g/100 mL
Comparator Or BaselineParent β-Cyclodextrin: ~1.85 g/100 mL
Quantified Difference>37-fold increase
ConditionsAqueous solution at 25°C.

This high solubility is essential for creating concentrated liquid formulations, especially for parenteral delivery, reducing total injection volumes and improving process efficiency.

Reduced Hemolytic Potential for Enhanced Parenteral Safety

In studies on rabbit erythrocytes, SBE-β-CD demonstrates significantly lower membrane-disrupting ability compared to both its parent compound and another common derivative, HP-β-CD. The order of hemolytic activity was determined to be: native β-CD > HP-β-CD > SBE-β-CD. [cite: REFS-1] This lower hemolytic potential is a critical safety parameter for excipients intended for intravenous administration. [cite: REFS-2]

Evidence DimensionRelative Hemolytic Activity
Target Compound DataLow
Comparator Or BaselineParent β-CD: High; HP-β-CD: Intermediate
Quantified DifferenceQualitatively ranked as having lower hemolytic activity than both β-CD and HP-β-CD.
ConditionsIn vitro assay using rabbit erythrocytes.

Lower hemolytic activity directly translates to a better safety profile for intravenous drug products, reducing the risk of red blood cell lysis and associated toxicity upon injection.

Competitive Solubilization of Poorly Soluble APIs

In a comparative study to create a 1 g/100 mL (1%) oral solution of the poorly soluble antifungal drug itraconazole, SBE-β-CD demonstrated comparable solubilization performance to HP-β-CD. A 1% itraconazole solution was achieved using a 30% (w/v) concentration of SBE-β-CD, similar to the 25% (w/v) concentration required for HP-β-CD. [cite: REFS-1, REFS-2] In contrast, using the classical preparation method, a 40% concentration of either SBE-β-CD or HP-β-CD could only dissolve around 160 mg of itraconazole per 100 mL. [cite: REFS-1, REFS-2]

Evidence DimensionConcentration required to solubilize 1g Itraconazole per 100 mL
Target Compound Data30% (w/v) SBE-β-CD
Comparator Or BaselineHP-β-CD: 25% (w/v)
Quantified DifferenceRequires a slightly higher concentration than HP-β-CD for this specific API and method, but demonstrates high-capacity solubilization.
ConditionsDissolving method for oral solution at pH 2, with 10% propylene glycol.

This demonstrates that SBE-β-CD is a high-capacity solubilizer, comparable to other leading modified cyclodextrins, making it a viable and effective choice for developing formulations of challenging, poorly soluble drugs.

Superior Stabilization of Hydrolytically Unstable Drugs

When evaluated as a stabilizer for the unstable antineoplastic agent melphalan, SBE-β-CD provided significantly better protection against degradation compared to HP-β-CD, even though both cyclodextrins exhibited similar binding constants for the drug. The intrinsic reactivity of melphalan within the SBE-β-CD complex was significantly lower than in the HP-β-CD complex. [cite: REFS-1] This superior stabilizing effect is attributed to differences in the binding site polarity and geometry within the cyclodextrin cavity. [cite: REFS-1]

Evidence DimensionIntrinsic Reactivity (Degradation Rate) of Complexed Melphalan
Target Compound DataSignificantly Lower
Comparator Or BaselineHP-β-CD: Higher
Quantified DifferenceQualitatively described as a significant reduction in intrinsic reactivity.
ConditionsAqueous solution, comparative chemical stability study.

For APIs susceptible to hydrolysis, choosing SBE-β-CD can lead to a more stable product with a longer shelf-life, a critical factor for both procurement and successful clinical use.

Parenteral (Injectable) Formulations for Poorly Soluble APIs

The combination of extremely high aqueous solubility and low hemolytic potential makes SBE-β-CD a primary choice for developing safe and effective intravenous formulations of drugs with poor water solubility. Its ability to dissolve high concentrations of an API reduces the required injection volume, which is a significant advantage in clinical settings.

Stabilization of Chemically Labile APIs in Liquid Formulations

For active compounds that are prone to degradation via hydrolysis, SBE-β-CD is a strategically advantageous excipient. As demonstrated with unstable agents like melphalan, it can provide superior protection compared to other common cyclodextrins, directly contributing to enhanced product stability and extended shelf-life.

Ophthalmic Formulations Requiring High Tolerability

SBE-β-CD is well-tolerated in the eye and can be used to formulate ophthalmic drug products. Solutions of 10% SBE-β-CD are not found to be toxic or irritating in rabbit eyes, a key advantage for developing well-tolerated eye drops that can deliver poorly soluble drugs to the ocular surface.

Formulations with Cationic Drugs Requiring Enhanced Solubility

The polyanionic nature of SBE-β-CD makes it particularly effective at forming inclusion complexes with cationic (positively charged) drug molecules. This specific chemical interaction can lead to stronger binding and more effective solubilization for this class of compounds compared to non-ionic cyclodextrins like HP-β-CD.

Purity

Purity: >98% (HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

37

Hydrogen Bond Donor Count

19

Exact Mass

1276.3762088 Da

Monoisotopic Mass

1276.3762088 Da

Heavy Atom Count

85

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2PP9364507

Dates

Last modified: 08-15-2023
1: Kim SH, Kwon JC, Park C, Han S, Yim DS, Choi JK, Cho SY, Lee HJ, Park SH, Choi SM, Choi JH, Yoo JH, Lee DG, Lee JW. Therapeutic drug monitoring and safety of intravenous voriconazole formulated with sulfobutylether β-cyclodextrin in haematological patients with renal impairment. Mycoses. 2016 Jun 21. doi: 10.1111/myc.12517. [Epub ahead of print] PubMed PMID: 27324913.
2: Zhang P, Liu X, Hu W, Bai Y, Zhang L. Preparation and evaluation of naringenin-loaded sulfobutylether-β-cyclodextrin/chitosan nanoparticles for ocular drug delivery. Carbohydr Polym. 2016 Sep 20;149:224-30. doi: 10.1016/j.carbpol.2016.04.115. Epub 2016 Apr 28. PubMed PMID: 27261746.
3: Wu J, Bu X, Dou L, Fang L, Shen Q. Co-Delivery of Docetaxel and Berbamine by Chitosan/Sulfobutylether-β-Cyclodextrin Nanoparticles for Enhancing Bioavailability and Anticancer Activities. J Biomed Nanotechnol. 2015 Oct;11(10):1847-57. PubMed PMID: 26502647.
4: Morris AA, Mueller SW, Rower JE, Washburn T, Kiser TH. Evaluation of Sulfobutylether-β-Cyclodextrin Exposure in a Critically Ill Patient Receiving Intravenous Posaconazole While Undergoing Continuous Venovenous Hemofiltration. Antimicrob Agents Chemother. 2015 Oct;59(10):6653-6. doi: 10.1128/AAC.01493-15. Epub 2015 Aug 10. PubMed PMID: 26259790; PubMed Central PMCID: PMC4576128.
5: Shityakov S, Puskás I, Pápai K, Salvador E, Roewer N, Förster C, Broscheit JA. Sevoflurane-Sulfobutylether-β-Cyclodextrin Complex: Preparation, Characterization, Cellular Toxicity, Molecular Modeling and Blood-Brain Barrier Transport Studies. Molecules. 2015 Jun 3;20(6):10264-79. doi: 10.3390/molecules200610264. PubMed PMID: 26046323.
6: Di Gioia S, Trapani A, Mandracchia D, De Giglio E, Cometa S, Mangini V, Arnesano F, Belgiovine G, Castellani S, Pace L, Lavecchia MA, Trapani G, Conese M, Puglisi G, Cassano T. Intranasal delivery of dopamine to the striatum using glycol chitosan/sulfobutylether-β-cyclodextrin based nanoparticles. Eur J Pharm Biopharm. 2015 Aug;94:180-93. doi: 10.1016/j.ejpb.2015.05.019. Epub 2015 May 30. PubMed PMID: 26032293.
7: Fettiplace MR, Pichurko A, Ripper R, Lin B, Kowal K, Lis K, Schwartz D, Feinstein DL, Rubinstein I, Weinberg G. Cardiac depression induced by cocaine or cocaethylene is alleviated by lipid emulsion more effectively than by sulfobutylether-β-cyclodextrin. Acad Emerg Med. 2015 May;22(5):508-17. doi: 10.1111/acem.12657. Epub 2015 Apr 23. PubMed PMID: 25908403; PubMed Central PMCID: PMC4609207.
8: Kiser TH, Fish DN, Aquilante CL, Rower JE, Wempe MF, MacLaren R, Teitelbaum I. Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy. Crit Care. 2015 Feb 3;19:32. doi: 10.1186/s13054-015-0753-8. PubMed PMID: 25645660; PubMed Central PMCID: PMC4338618.
9: Cutrignelli A, Lopedota A, Denora N, Iacobazzi RM, Fanizza E, Laquintana V, Perrone M, Maggi V, Franco M. A new complex of curcumin with sulfobutylether-β-cyclodextrin: characterization studies and in vitro evaluation of cytotoxic and antioxidant activity on HepG-2 cells. J Pharm Sci. 2014 Dec;103(12):3932-40. doi: 10.1002/jps.24200. Epub 2014 Oct 9. PubMed PMID: 25302947.
10: Fülöp Z, Saokham P, Loftsson T. Sulfobutylether-β-cyclodextrin/chitosan nano- and microparticles and their physicochemical characteristics. Int J Pharm. 2014 Sep 10;472(1-2):282-7. doi: 10.1016/j.ijpharm.2014.06.039. Epub 2014 Jun 24. PubMed PMID: 24971695.
11: Taschwer M, Hofer MG, Schmid MG. Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. Electrophoresis. 2014 Oct;35(19):2793-9. doi: 10.1002/elps.201400164. Epub 2014 Aug 8. PubMed PMID: 24930967.
12: Xiong X, Zhao X, Song Z. Exploring host-guest interactions of sulfobutylether-β-cyclodextrin and phenolic acids by chemiluminescence and site-directed molecular docking. Anal Biochem. 2014 Sep 1;460:54-60. doi: 10.1016/j.ab.2014.05.016. Epub 2014 Jun 2. PubMed PMID: 24882270.
13: Ren L, Jing J, Chen G, Miao Y, Wei P. Preparation, characteristic and pharmacological study on inclusion complex of sulfobutylether-β-cyclodextrin with glaucocalyxin A. J Pharm Pharmacol. 2014 Jul;66(7):927-34. doi: 10.1111/jphp.12219. Epub 2014 Feb 12. PubMed PMID: 24697809.
14: Xiong X, Wu M, Zhao X, Song Z. Revealing interaction between sulfobutylether-β-cyclodextrin and reserpine by chemiluminescence and site-directed molecular docking. Luminescence. 2014 Sep;29(6):621-5. doi: 10.1002/bio.2594. Epub 2013 Oct 11. PubMed PMID: 24127401.
15: Wu J, Shen Q, Fang L. Sulfobutylether-β-cyclodextrin/chitosan nanoparticles enhance the oral permeability and bioavailability of docetaxel. Drug Dev Ind Pharm. 2013 Jul;39(7):1010-9. doi: 10.3109/03639045.2012.694588. Epub 2012 Jun 8. PubMed PMID: 22681515.
16: Liu CL, Chang CL, Jhou SY, Higuchi WI. Determination of binding affinity for chenodeoxycholate in equilibrium with sulfobutylether-β-cyclodextrin. J Pharm Sci. 2012 Aug;101(8):2883-90. doi: 10.1002/jps.23231. Epub 2012 Jun 6. PubMed PMID: 22674230.
17: Wu M, Chen D, Song Z. Study on the luminescence behavior of sulfobutylether-β-cyclodextrin with risperidone and its analytical application. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Oct;96:1-9. doi: 10.1016/j.saa.2012.04.097. Epub 2012 May 7. PubMed PMID: 22647436.
18: Wu M, Song Z, Zhang J. A luminescence study of the interaction of sulfobutylether-β-cyclodextrin with rutin. Drug Metab Lett. 2011 Dec;5(4):259-66. PubMed PMID: 22292472.
19: Luke DR, Wood ND, Tomaszewski KE, Damle B. Pharmacokinetics of sulfobutylether-β-cyclodextrin (SBECD) in subjects on hemodialysis. Nephrol Dial Transplant. 2012 Mar;27(3):1207-12. doi: 10.1093/ndt/gfr472. Epub 2011 Aug 24. PubMed PMID: 21868395.
20: Mahmoud AA, El-Feky GS, Kamel R, Awad GE. Chitosan/sulfobutylether-β-cyclodextrin nanoparticles as a potential approach for ocular drug delivery. Int J Pharm. 2011 Jul 15;413(1-2):229-36. doi: 10.1016/j.ijpharm.2011.04.031. Epub 2011 Apr 21. PubMed PMID: 21540097.

Explore Compound Types